molecular formula Pd2Sn B14728559 CID 71354987

CID 71354987

Cat. No.: B14728559
M. Wt: 331.6 g/mol
InChI Key: GTYNJEMXMYSTBO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

Pd2Sn

Molecular Weight

331.6 g/mol

InChI

InChI=1S/2Pd.Sn

InChI Key

GTYNJEMXMYSTBO-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71354987 involves specific chemical reactions that require precise conditions. The preparation methods typically include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials that can undergo specific transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to carry out the chemical reactions efficiently.

    Automation: Implementing automated systems to control reaction conditions and ensure consistency.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Acid-Base Reactions

The compound dissociates in polar solvents (e.g., water) to yield dimethylanilinium cations and sulfate anions:

(C₆H₅N(CH₃)₂)₂\cdotpH₂SO₄2C₆H₅N(CH₃)₂H⁺+SO₄²⁻\text{(C₆H₅N(CH₃)₂)₂·H₂SO₄} \rightarrow 2\,\text{C₆H₅N(CH₃)₂H⁺} + \text{SO₄²⁻}

The dimethylanilinium ion retains limited basicity and may participate in neutralization or ligand-exchange reactions .

Electrophilic Substitution

N,N-Dimethylaniline is highly activated for electrophilic aromatic substitution (EAS). In the free amine form, reactions include:

Reaction Type Typical Reagents Positional Selectivity
NitrationHNO₃/H₂SO₄Para to dimethylamino
SulfonationH₂SO₄/SO₃Para or meta
HalogenationCl₂/FeCl₃Para

Oxidation

Sulfuric acid promotes oxidative degradation under heated conditions:

  • Dimethylaniline : Oxidizes to N,N-dimethyl-1,4-benzoquinone imine.

  • Sulfate ion : Acts as an oxidizing agent, generating SO₂ or S⁰ .

Thermal Decomposition

Heating the compound above 150°C leads to:

  • Cleavage of the amine–sulfate ionic bond.

  • Dehydration of sulfuric acid to sulfur trioxide (SO₃).

  • Potential sulfonation of dimethylaniline residues.

Biological Interactions

While no direct studies on CID 71368927 exist, analogs like N-methylindole derivatives (e.g., compounds 7a–7r from ) show:

  • Tubulin binding : Via π–π stacking with HIS-192 and GLU-196 residues.

  • Apoptosis induction : Through p53-independent cell cycle arrest (G0/G1 or G2/M phases) .

Scientific Research Applications

CID 71354987 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: this compound is used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71354987 involves its interaction with specific molecular targets. These interactions can lead to:

    Binding to Receptors: The compound may bind to specific receptors on cells, triggering a biological response.

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Ambiguity in CID Terminology

The term "CID" is used inconsistently across the provided sources, leading to conflicting interpretations:

  • Chemical Context: CID (PubChem Compound Identifier) is referenced in and as a numerical identifier for chemical compounds (e.g., taurocholic acid: CID 6675) . and –14 use "CID" to denote Collision-Induced Dissociation, a mass spectrometry technique, rather than a compound identifier .
  • Medical Context :
    • In , and 20, "CID" refers to Chemotherapy-Induced Diarrhea , a clinical condition unrelated to chemical compounds .

This ambiguity makes it impossible to confirm whether "CID 71354987" refers to a chemical compound or another entity.

Lack of Specific Data on this compound

None of the 20 evidence documents provide structural, spectral, or physicochemical data for this compound. Key gaps include:

  • Spectral Data : While and discuss mass spectrometry techniques, they focus on analytical methods rather than compound-specific data .

Comparison Framework for Chemical CIDs

Although direct data for this compound is missing, the evidence provides a template for comparing chemical compounds using PubChem CIDs:

Table: General Approach for Compound Comparison

Property Example from Evidence (CID 6675: Taurocholic Acid) Required Data for this compound
Chemical Structure 2D structure provided in Not available
Molecular Formula C₂₆H₄₅NO₆S (CID 6675) Not available
Mass Spectra CID fragmentation patterns in Not available
Biological Role Substrate/inhibitor in Not available
Pharmacokinetics Discussed for betulin derivatives in Not available

Recommendations for Further Research

To address the query effectively, the following steps are necessary:

Verify this compound : Access the PubChem database (https://pubchem.ncbi.nlm.nih.gov/ ) to retrieve structural, spectral, and bioactivity data.

Identify Analogues : Use PubChem’s "Similar Compounds" tool or computational tools (e.g., RDKit, ChemAxon) to find structurally similar compounds.

Comparative Analysis : Compare properties such as:

  • Lipophilicity (LogP values)
  • Synthetic Accessibility
  • Binding Affinities (e.g., IC₅₀, EC₅₀)
  • Toxicity Profiles

Limitations of Current Evidence

The provided materials prioritize natural language processing (NLP) models (e.g., BERT, Transformer) and clinical studies over cheminformatics. Key missing sources include:

  • Peer-reviewed journals specializing in medicinal chemistry (e.g., Journal of Medicinal Chemistry).
  • Experimental datasets from repositories like ChEMBL or DrugBank.

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